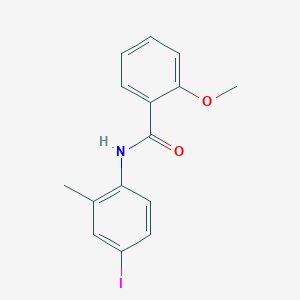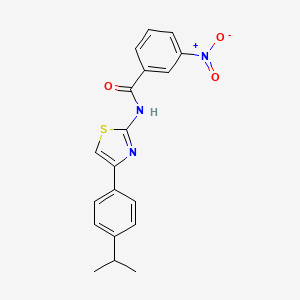![molecular formula C24H20FN3O4S2 B2529329 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252848-82-0](/img/structure/B2529329.png)
ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H20FN3O4S2 and its molecular weight is 497.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is involved in advanced organic synthesis processes, demonstrating the utility of stannyl radical-mediated cleavage for the synthesis of α-fluoro esters. Such methodologies are crucial for removing synthetically useful sulfone moieties and obtaining α-deuterium-labeled esters, highlighting the compound's role in facilitating complex organic transformations (Wnuk, Ríos, Khan, & Hsu, 2000).
Antifolate and Antitumor Applications
In the realm of medicinal chemistry, derivatives of this compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture, indicating its potential for treating cancers and other diseases caused by pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Role in Antimicrobial Research
Another research direction includes its utility in generating novel structures for combating Helicobacter pylori infections. Derivatives based on this compound scaffold have shown potent and selective activities against this gastric pathogen, offering a promising avenue for the development of novel anti-H. pylori agents. The studies highlight the compound's importance in creating effective treatments against resistant strains of H. pylori, underscoring its potential in addressing significant public health concerns (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Photovoltaic Research
In photovoltaic research, derivatives of this compound have been evaluated for their role in enhancing the efficiency of solar cells. For example, its inclusion in PTB7:[70]PCBM-based solar cells has been characterized, contributing to the understanding of how different components degrade over time and affect the overall efficiency and longevity of solar devices. This research is crucial for the development of more durable and efficient solar energy technologies (Pozo, Arredondo, Romero, Susanna, & Brunetti, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a potent agonist profile for pparα, -γ, and -δ . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Based on the potential interaction with pparα, -γ, and -δ , it can be inferred that this compound might influence lipid metabolism, glucose homeostasis, and inflammatory responses, among other processes.
Result of Action
Given the potential interaction with pparα, -γ, and -δ , it’s plausible that this compound could modulate gene expression, leading to changes in cellular functions related to lipid metabolism, glucose homeostasis, and inflammation.
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)17-5-3-4-6-18(17)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHDFOHNRBMOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
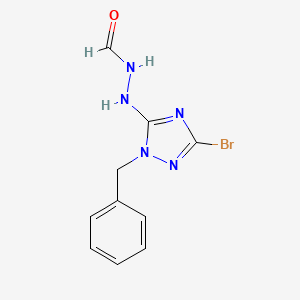


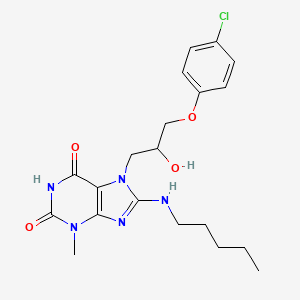
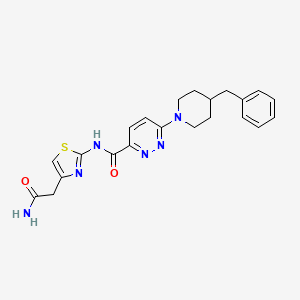
![6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione](/img/structure/B2529258.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2529261.png)


![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
